1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group, a methyl group, and a pentyl group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate) with a fluoride source such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluoride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrazole ring can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Lacks the pentyl group, which may affect its biological activity and chemical reactivity.
1-(2-chloroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine: Contains a chloroethyl group instead of a fluoroethyl group, which can influence its reactivity and interactions with biological targets.
1-(2-fluoroethyl)-3-methyl-N-butyl-1H-pyrazol-4-amine: Has a butyl group instead of a pentyl group, which may alter its physical and chemical properties.
Uniqueness
1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is unique due to the combination of its fluoroethyl, methyl, and pentyl groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its ability to form strong interactions with biological targets, while the pentyl group contributes to its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C11H20FN3 |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C11H20FN3/c1-3-4-5-7-13-11-9-15(8-6-12)14-10(11)2/h9,13H,3-8H2,1-2H3 |
InChI Key |
HBJKGIJFSZBVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1C)CCF |
Origin of Product |
United States |
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